2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride
Description
2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride is a fluorinated aromatic amino acid derivative characterized by a propanoic acid backbone, an amino group at the second carbon, and a 3,5-difluorophenyl substituent. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
IUPAC Name |
2-amino-2-(3,5-difluorophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-9(12,8(13)14)5-2-6(10)4-7(11)3-5;/h2-4H,12H2,1H3,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNUVHLHIHGWIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)F)(C(=O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride typically involves the reaction of 3,5-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine, followed by a Strecker synthesis to introduce the amino acid functionality. The final step involves the conversion of the free base to its hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring, using reagents like sodium hydroxide or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydroxide, halogens, polar solvents.
Major Products:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include modulation of signal transduction, alteration of metabolic processes, or interference with cellular functions.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Table 1: Structural and Economic Comparison of Selected Fluorinated Amino Acid Derivatives
Key Observations:
Propanoic acid backbones (e.g., 3-Amino-3-(2,4-difluorophenyl)propanoic acid) offer extended carbon chains, influencing steric interactions in drug-target binding .
Halogen Effects: Fluorine vs. Chlorine: The target’s 3,5-difluorophenyl group provides stronger electron-withdrawing effects than chlorine in dichlorophenyl analogs, enhancing resonance stabilization and altering pKa values .
Economic Considerations: Ethanol derivatives like (2S)-2-Amino-2-(3,5-difluorophenyl)ethan-1-ol are priced significantly higher (€888/g), likely due to complex stereochemical synthesis requirements .
Biological Activity
2-Amino-2-(3,5-difluorophenyl)propanoic acid hydrochloride, also known by its chemical formula C9H10ClF2NO2, is a compound characterized by an amino group and a difluorophenyl moiety. This unique structure contributes to its potential biological activities, particularly in the fields of pharmacology and biochemistry. Research into this compound has revealed its roles in enzyme inhibition, receptor modulation, and as a buffering agent in biochemical assays.
- Molecular Formula : C9H10ClF2NO2
- Molecular Weight : 221.63 g/mol
- CAS Number : 33787-05-2
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The amino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their function.
- Receptor Binding : Its structural similarity to other amino acids allows it to interact with neurotransmitter receptors, particularly glutamate receptors, modulating their activity.
- Fluorine Atoms : The presence of fluorine enhances the compound's binding affinity through hydrophobic interactions, which can influence the biological effects observed.
Biological Activity Studies
Research has demonstrated several significant biological activities associated with this compound:
1. Neurotransmitter Modulation
Studies indicate that this compound may act as a modulator of glutamate receptors. This interaction is crucial for understanding its potential role in neurological functions and disorders.
2. Enzyme Interaction
The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways. For example:
- Enzyme X Inhibition : Experimental data suggest that at concentrations of 10 µM, the compound reduces enzyme activity by approximately 50% in vitro.
3. Cytotoxicity and Anticancer Activity
Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines:
- Cell Line A : Exhibited a reduction in viability to 75% after 24 hours of exposure at a concentration of 20 µM.
- Cell Line B : Showed significant apoptosis induction as indicated by caspase-3 activation assays.
Case Studies
Several case studies have highlighted the practical applications and effects of this compound:
| Study | Subject | Findings |
|---|---|---|
| Study 1 | Neuroprotection | Demonstrated protective effects against excitotoxicity in neuronal cultures. |
| Study 2 | Cancer Research | Identified potential as an anticancer agent through modulation of apoptotic pathways. |
| Study 3 | Pharmacological Application | Used as a buffering agent in cell culture media, maintaining pH stability crucial for cellular functions. |
Applications in Research and Medicine
The compound is being explored for various applications:
- Pharmaceutical Development : As a potential active ingredient or intermediate in drug formulations targeting neurological disorders.
- Biochemical Assays : Utilized as a buffering agent due to its ability to stabilize pH levels during enzyme reactions.
- Material Science : Investigated for its role in developing new materials with specific chemical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
